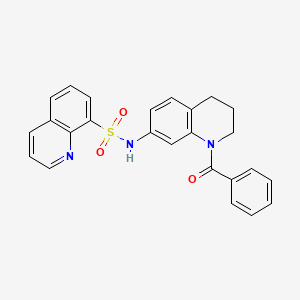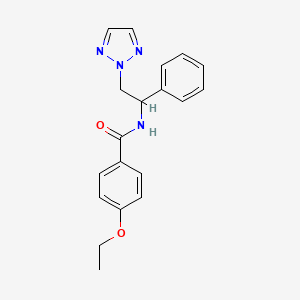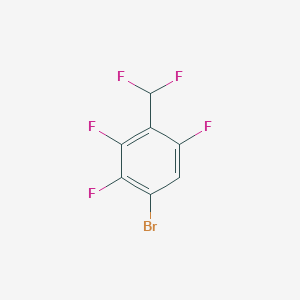![molecular formula C15H28ClNO3 B2676372 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 1212118-46-1](/img/structure/B2676372.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic compound known for its unique chemical structure and multifaceted applications. This compound features a morpholine ring, which contributes to its distinct pharmacological and chemical properties. It is utilized in various fields, including medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride typically involves a multi-step process. A common route starts with the protection of the hydroxyl group of bicyclo[2.2.1]heptane as a methoxy group, followed by the introduction of the morpholinopropanol moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure a high yield and purity of the final product.
Industrial Production Methods
Industrial production methods may scale up the laboratory synthetic routes, optimizing reaction conditions for higher efficiency and lower costs. This can involve continuous flow chemistry, use of robust catalysts, and automated processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions can alter its molecular structure, potentially enhancing its pharmacological properties.
Substitution: : This compound can undergo nucleophilic substitution reactions to form new derivatives with diverse properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Typical reaction conditions involve controlled temperatures, appropriate solvents (e.g., dichloromethane, methanol), and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions vary based on the specific reagents and conditions used. For instance, oxidation might produce hydroxylated derivatives, while nucleophilic substitution could yield a range of substituted morpholinopropan-2-ol derivatives.
Scientific Research Applications
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride finds applications in:
Chemistry: : Used as a precursor in organic synthesis to create complex molecules.
Biology: : Studied for its potential bioactive properties, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer activities.
Industry: : Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator, altering biological pathways and cellular processes. The bicyclic structure provides rigidity, enhancing binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride stands out due to its unique bicyclic core and methoxymethyl linker, which confer specific pharmacological and chemical properties.
Similar Compounds
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-aminopropan-2-ol hydrochloride: : A related compound with an amino group instead of a morpholine ring.
2-(Bicyclo[2.2.1]hept-2-ylmethoxy)-3-morpholinopropan-1-ol: : Similar backbone with slight variations in functional groups.
By providing a thorough exploration of this compound, this article highlights its synthetic routes, chemical reactions, research applications, mechanism of action, and its distinctiveness compared to related compounds.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3.ClH/c17-15(9-16-3-5-18-6-4-16)11-19-10-14-8-12-1-2-13(14)7-12;/h12-15,17H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILWNWRYBAVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCOCC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,6-DIFLUOROBENZAMIDE](/img/structure/B2676289.png)
![(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid](/img/structure/B2676291.png)
![N-(1-cyanocycloheptyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2676292.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2676293.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2676294.png)
![1,2,5-Dithiazepan-5-yl-[4-(triazol-1-ylmethyl)phenyl]methanone](/img/structure/B2676296.png)

![N,N-dimethyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2676300.png)
![5-Bromo-N-butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2676304.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2676307.png)

![1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2676311.png)
![6-{[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2676312.png)
